Cas no 1823844-91-2 (2-(2-Bromo-3-fluorophenyl)propanenitrile)
2-(2-Bromo-3-fluorophenyl)propanenitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(2-bromo-3-fluorophenyl)propanenitrile
- 1823844-91-2
- EN300-1894717
- 2-(2-Bromo-3-fluorophenyl)propanenitrile
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- Inchi: 1S/C9H7BrFN/c1-6(5-12)7-3-2-4-8(11)9(7)10/h2-4,6H,1H3
- InChI Key: LZOUKKBYSOFEHF-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1C(C#N)C)F
Computed Properties
- Exact Mass: 226.97459g/mol
- Monoisotopic Mass: 226.97459g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 23.8Ų
2-(2-Bromo-3-fluorophenyl)propanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1894717-1g |
2-(2-bromo-3-fluorophenyl)propanenitrile |
1823844-91-2 | 1g |
$943.0 | 2023-09-18 | ||
| Enamine | EN300-1894717-5g |
2-(2-bromo-3-fluorophenyl)propanenitrile |
1823844-91-2 | 5g |
$2732.0 | 2023-09-18 | ||
| Enamine | EN300-1894717-10g |
2-(2-bromo-3-fluorophenyl)propanenitrile |
1823844-91-2 | 10g |
$4052.0 | 2023-09-18 | ||
| Enamine | EN300-1894717-0.05g |
2-(2-bromo-3-fluorophenyl)propanenitrile |
1823844-91-2 | 0.05g |
$792.0 | 2023-09-18 | ||
| Enamine | EN300-1894717-0.1g |
2-(2-bromo-3-fluorophenyl)propanenitrile |
1823844-91-2 | 0.1g |
$829.0 | 2023-09-18 | ||
| Enamine | EN300-1894717-0.25g |
2-(2-bromo-3-fluorophenyl)propanenitrile |
1823844-91-2 | 0.25g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1894717-0.5g |
2-(2-bromo-3-fluorophenyl)propanenitrile |
1823844-91-2 | 0.5g |
$905.0 | 2023-09-18 | ||
| Enamine | EN300-1894717-1.0g |
2-(2-bromo-3-fluorophenyl)propanenitrile |
1823844-91-2 | 1.0g |
$943.0 | 2023-07-10 | ||
| Enamine | EN300-1894717-2.5g |
2-(2-bromo-3-fluorophenyl)propanenitrile |
1823844-91-2 | 2.5g |
$1848.0 | 2023-09-18 | ||
| Enamine | EN300-1894717-5.0g |
2-(2-bromo-3-fluorophenyl)propanenitrile |
1823844-91-2 | 5.0g |
$2732.0 | 2023-07-10 |
2-(2-Bromo-3-fluorophenyl)propanenitrile Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-(2-Bromo-3-fluorophenyl)propanenitrile
Professional Introduction to 2-(2-Bromo-3-fluorophenyl)propanenitrile (CAS No. 1823844-91-2)
2-(2-Bromo-3-fluorophenyl)propanenitrile, with the chemical formula C₉H₆BrFNO, is a significant compound in the field of pharmaceutical and agrochemical research. This compound has garnered attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The presence of both bromine and fluorine substituents in its aromatic ring makes it a versatile intermediate for further chemical modifications, enabling the synthesis of more complex molecules.
The CAS No. 1823844-91-2 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research collaboration. Its molecular structure consists of a propenenitrile group attached to a phenyl ring substituted with bromine at the 2-position and fluorine at the 3-position. This specific arrangement contributes to its reactivity and makes it a valuable building block in organic synthesis.
In recent years, the demand for fluorinated aromatic compounds has surged due to their enhanced metabolic stability and binding affinity in drug design. The bromo substituent further enhances its utility by providing a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive molecules.
One of the most compelling aspects of 2-(2-Bromo-3-fluorophenyl)propanenitrile is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects.
Recent studies have highlighted the importance of fluorinated aryl nitriles in medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that compounds containing this moiety exhibit potent activity against tyrosine kinases. The fluorine atom at the 3-position of the phenyl ring was found to enhance binding affinity by participating in favorable interactions with the target protein, while the bromo atom facilitated further derivatization to optimize pharmacokinetic properties.
The synthesis of 2-(2-Bromo-3-fluorophenyl)propanenitrile typically involves multi-step organic transformations starting from readily available precursors. A common route includes the bromination of 3-fluorobenzonitrile followed by nucleophilic substitution or condensation reactions to introduce the propenenitrile moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. The structural features of 2-(2-Bromo-3-fluorophenyl)propanenitrile make it a suitable candidate for developing novel pesticides and herbicides. Fluorinated aromatic compounds are known for their improved stability against environmental degradation, which is crucial for sustainable agricultural practices.
The role of computational chemistry in designing and optimizing derivatives of 2-(2-Bromo-3-fluorophenyl)propanenitrile cannot be overstated. Molecular modeling techniques allow researchers to predict the binding modes of potential drug candidates before synthesizing them, significantly reducing time and cost associated with hit identification and lead optimization.
Future research directions may explore the use of this compound in developing treatments for neurological disorders. The ability to modulate kinase activity has opened up new avenues for therapeutic intervention in conditions such as Alzheimer's disease and Parkinson's disease, where dysregulated signaling pathways play a significant role.
In conclusion, 2-(2-Bromo-3-fluorophenyl)propanenitrile (CAS No. 1823844-91-2) is a versatile and highly valuable compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features, coupled with recent advancements in synthetic chemistry and drug design, position it as a key intermediate for developing innovative therapeutic agents.
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